molecular formula C14H14N2S B12578432 N-(2-Aminophenyl)(phenyl)ethanethioamide CAS No. 184914-15-6

N-(2-Aminophenyl)(phenyl)ethanethioamide

Cat. No.: B12578432
CAS No.: 184914-15-6
M. Wt: 242.34 g/mol
InChI Key: HXSCJGZNWMIDFU-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)(phenyl)ethanethioamide is a thioamide derivative characterized by a central ethanethioamide backbone (C=S-NH-) substituted with a 2-aminophenyl group and a phenyl group on the nitrogen atom. This structural combination may influence its physicochemical stability, solubility, and reactivity, making it relevant for applications in medicinal chemistry or materials science.

Properties

CAS No.

184914-15-6

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

N-(2-aminophenyl)-2-phenylethanethioamide

InChI

InChI=1S/C14H14N2S/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)

InChI Key

HXSCJGZNWMIDFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=S)NC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)(phenyl)ethanethioamide can be achieved through several methods. One common approach involves the reaction of 2-aminobenzonitrile with phenyl isothiocyanate under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is obtained after purification through recrystallization.

Another method involves the use of N-(2-aminophenyl)benzamide and phenyl isocyanate. This reaction proceeds via a sequential nucleophilic addition and intramolecular cyclization process, followed by transamidation. The reaction conditions are generally mild, and the product can be isolated in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)(phenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to the corresponding amine.

    Substitution: The phenyl and 2-aminophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl and 2-aminophenyl groups.

Scientific Research Applications

N-(2-Aminophenyl)(phenyl)ethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound has potential applications in the development of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

    Medicine: Research into its pharmacological properties has shown promise in the treatment of various diseases. It may act as an inhibitor or modulator of specific enzymes or receptors.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)(phenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the phenyl and 2-aminophenyl groups can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Ethanethioamide Derivatives

Structural and Substituent Variations

The table below summarizes key structural differences between N-(2-Aminophenyl)(phenyl)ethanethioamide and analogous compounds:

Compound Name Substituents on Nitrogen Key Functional Groups Notable Properties References
This compound 2-Aminophenyl, Phenyl Thioamide (-C=S-NH-) High electron density from -NH₂; potential hydrogen bonding N/A
N-(2-Methoxyphenyl)ethanethioamide 2-Methoxyphenyl Thioamide, Methoxy (-OCH₃) Moderate electron donation; lipophilic due to -OCH₃
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide Phenyl, 4-(Trifluoromethyl)phenyl, Oxo Thioamide, -CF₃, Ketone Electron-withdrawing -CF₃; enhanced electrophilicity
N,N-Dimethyl-2-phenylsulfanyl-thioacetamide Phenylsulfanyl, Dimethylamino Thioamide, -S-Ph, -N(CH₃)₂ Steric hindrance from -N(CH₃)₂; sulfur-mediated reactivity
Thiolinezolide (impurity) Morpholinophenyl, Oxazolidinone Thioamide, Oxazolidinone ring Bioactive scaffold; complex stereochemistry

Electronic and Solubility Profiles

  • Electron-Donating vs. In contrast, the -CF₃ group in induces electron withdrawal, increasing electrophilicity and possibly altering reaction pathways. The methoxy group in offers weaker electron donation compared to -NH₂, reducing solubility in polar solvents.
  • Solubility :

    • The -NH₂ group in the target compound likely improves aqueous solubility relative to the methoxy derivative or the lipophilic -CF₃ analog .
    • N,N-Dimethyl substitution in may reduce solubility due to increased hydrophobicity.

Stability and Reactivity

  • Thermal/Oxidative Stability: Thioamides generally exhibit lower stability than amides due to the polarizable C=S bond. The 2-aminophenyl group’s electron donation might stabilize the thioamide moiety against hydrolysis compared to electron-withdrawing substituents (e.g., -CF₃ in ).
  • Reactivity :

    • The target compound’s -NH₂ group could participate in hydrogen bonding or serve as a site for further functionalization (e.g., acylation).
    • The phenylsulfanyl group in may undergo oxidation to sulfoxides/sulfones, offering divergent reactivity.

Pharmacological Potential

  • The -NH₂ group’s hydrogen-bonding capacity could enhance target binding affinity in enzyme inhibition.

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